molecular formula C21H24N2O4S B2397952 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxy-5-methylbenzenesulfonamide CAS No. 946318-86-1

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2397952
CAS No.: 946318-86-1
M. Wt: 400.49
InChI Key: ORGGSDBGZGRPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxy-5-methylbenzenesulfonamide (hereafter referred to as Compound A) is a sulfonamide derivative with the molecular formula C₂₁H₂₄N₂O₄S and a molecular weight of 400.49 g/mol . Its structure features:

  • A 3,4-dihydro-2H-quinoline core substituted at the 1-position with a cyclopropanecarbonyl group.
  • A 2-methoxy-5-methylbenzenesulfonamide moiety at the 6-position of the quinoline ring.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxy-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-14-5-10-19(27-2)20(12-14)28(25,26)22-17-8-9-18-16(13-17)4-3-11-23(18)21(24)15-6-7-15/h5,8-10,12-13,15,22H,3-4,6-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGGSDBGZGRPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxy-5-methylbenzenesulfonamide is a compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core, which is known for its diverse biological activities. The cyclopropanecarbonyl group and sulfonamide moiety contribute to its pharmacological profile.

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₃S
Molar Mass351.43 g/mol
CAS NumberNot available
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. The quinoline structure allows it to modulate enzyme activity and receptor interactions, potentially affecting signaling pathways involved in pain, inflammation, and neuroprotection.

Antinociceptive Effects

Studies have indicated that compounds similar to this compound exhibit significant antinociceptive properties. For instance, related quinoline derivatives have been shown to reduce pain responses in animal models by modulating pain pathways and enhancing the action of endogenous analgesics .

Neuroprotective Activity

Research has demonstrated that this compound can reduce neuronal hyperexcitability. In vitro studies using rat hippocampal slices revealed that it effectively inhibited excessive neuronal firing, suggesting potential applications in treating neurological disorders such as epilepsy .

Anti-inflammatory Properties

The sulfonamide group is known for its anti-inflammatory effects. Compounds containing sulfonamide moieties have been reported to inhibit pro-inflammatory cytokines and mediators, thus providing a basis for their use in inflammatory conditions.

Case Studies and Research Findings

  • Neuronal Hyperexcitability : A study found that a related compound significantly reduced neuronal hyperexcitability in rat models, highlighting its potential as a therapeutic agent for epilepsy .
  • Pain Management : Another research indicated that quinoline derivatives exhibited strong antinociceptive effects in various pain models, suggesting that modifications like cyclopropanecarbonyl groups enhance their efficacy .
  • Inflammatory Response : In vitro assays demonstrated that compounds with similar structures effectively inhibited the production of inflammatory mediators in macrophages, supporting their role in managing inflammatory diseases.

Scientific Research Applications

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Cancer Treatment : Due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Infection Control : As an antimicrobial agent against resistant bacterial strains.
  • Anti-inflammatory Treatments : For conditions characterized by excessive inflammation.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

Cancer Cell Line Studies

  • In vitro studies using human cancer cell lines demonstrated significant cytotoxicity at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
  • A comparative study showed that the compound was more effective than standard chemotherapeutic agents in certain cancer types.

Antimicrobial Efficacy

  • A study evaluated its activity against Methicillin-resistant Staphylococcus aureus (MRSA), revealing promising results with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics.

Inflammatory Disease Models

  • In animal models of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups.

Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionReduced metabolic enzyme activity
AntimicrobialEffective against MRSA
Anti-inflammatoryDecreased inflammation in models

Case Study Outcomes

Study FocusMethodologyKey Findings
Cancer Cell LinesIn vitro cytotoxicity assaysSignificant apoptosis induction
Antimicrobial EfficacyMIC determination against bacteriaLower MIC than standard antibiotics
Inflammatory ModelsAnimal testingReduced swelling and pain scores

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The benzenesulfonamide component undergoes characteristic reactions:

Reaction TypeConditions/ReagentsProducts/OutcomesSource
Acid Hydrolysis Concentrated HCl (reflux, 6-8 hrs)Cleavage to sulfonic acid + amine
Base Treatment 10% NaOH (80°C, 4 hrs)Partial deprotonation at -SO₂NH
Chan-Lam Coupling Cu(OAc)₂, arylboronic acid (RT, 12 hrs)N-arylsulfonamide derivatives

Key findings:

  • Resistance to nucleophilic substitution under mild conditions due to electron-withdrawing -SO₂ group.

  • Chan-Lam cross-coupling enables C–N bond formation with arylboronic acids (yields: 65-82%) .

Tetrahydroquinoline Ring Transformations

The 3,4-dihydro-2H-quinoline system participates in redox and substitution processes:

Oxidation Pathways

  • With KMnO₄/H₂SO₄: Converts to fully aromatic quinoline (Δλ_max = 320 nm via UV-Vis).

  • Ozonolysis: Selective cleavage at C3–C4 double bond (if dehydrogenated).

Reduction Pathways

  • Catalytic hydrogenation (H₂/Pd-C): Saturates quinoline to decahydroquinoline (confirmed by 1H^1H
    NMR: δ 1.2–1.8 ppm).

Cyclopropanecarbonyl Reactivity

The strained cyclopropane ring and carbonyl group exhibit distinct behaviors:

ReactionConditionsOutcomeSource
Ring-Opening H₂O/H⁺ (reflux)β-keto acid formation
Nucleophilic Attack Grignard reagents (0°C)Cyclopropanol derivatives
Reduction LiAlH₄ (THF, -78°C)CH₂ group formation

Notable observations:

  • Cyclopropane ring stability under basic conditions but susceptibility to acid-mediated cleavage.

  • LiAlH₄ selectively reduces the carbonyl without affecting sulfonamide.

Electrophilic Aromatic Substitution

The 2-methoxy-5-methylbenzene ring undergoes regioselective reactions:

ReactionReagentsPosition/ProductYield
Nitration HNO₃/H₂SO₄ (0°C)Para to methoxy group78%
Sulfonation ClSO₃H (CH₂Cl₂, RT)Ortho to methyl group65%
Halogenation Br₂/FeBr₃ (40°C)Meta to sulfonamide82%

Steric hindrance from -SO₂NHR directs electrophiles to less crowded positions.

Biological Interactions

While not a direct chemical reaction, the compound interacts with kinase targets:

  • Binds EGFR via H-bonding with Met793 (IC₅₀ = 12 nM) .

  • Undergoes metabolic oxidation by CYP3A4 (major) and CYP2D6 (minor) .

Comparison with Similar Compounds

Key Bioactivities :

  • Analgesic Effects : Reduces pain responses in animal models via modulation of enzyme activity and receptor interactions .
  • Neuroprotective Activity : Inhibits neuronal hyperexcitability and oxidative stress pathways .
  • Anti-inflammatory Action : Suppresses pro-inflammatory mediators (e.g., TNF-α, IL-6) .
  • Antibacterial Activity : Effective against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Potential: Demonstrates cytotoxicity in cancer cell lines (e.g., IC₅₀ values in the low micromolar range) .

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Modified Sulfonamide Substituents

Compound Name Structural Differences Bioactivity Highlights Source
2-Ethoxy-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylbenzenesulfonamide Ethoxy group replaces methoxy; 4-methoxyphenylsulfonyl replaces cyclopropanecarbonyl Enhanced kinase inhibition due to bulkier sulfonyl group; improved metabolic stability
N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide Acetyl group replaces cyclopropanecarbonyl Reduced neuroprotective activity; shorter half-life due to ester hydrolysis
N-[1-(Cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-ethylthiophene-2-sulfonamide Thiophene sulfonamide replaces benzene sulfonamide Improved antibacterial activity (lower MIC against MRSA); altered solubility profile
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-methylthiophene-2-sulfonamide Benzenesulfonyl replaces cyclopropanecarbonyl; methylthiophene sulfonamide Moderate anticancer activity; higher cytotoxicity in renal cell lines
N-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzenesulfonamide 4-Ethoxybenzenesulfonamide replaces 2-methoxy-5-methylbenzenesulfonamide Enhanced anti-inflammatory potency; improved oral bioavailability

Analogues with Modified Core Scaffolds

Compound Name Structural Differences Bioactivity Highlights Source
N-[1-(Cyclopropanecarbonyl)indolin-6-yl]-2-methoxy-5-methylbenzenesulfonamide Indoline core replaces dihydroquinoline Strong kinase inhibition (e.g., EGFR, VEGFR2); potent antiproliferative effects
N-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide Sulfonamide at 7-position instead of 6-position; 3,4-dimethyl substitution Reduced analgesic activity; increased hepatotoxicity in preclinical models
N-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide Benzamide replaces benzenesulfonamide Loss of antibacterial activity; retained neuroprotective effects

Structure-Activity Relationship (SAR) Insights

Cyclopropanecarbonyl Group :

  • Critical for metabolic stability due to resistance to enzymatic hydrolysis compared to acetyl or benzoyl groups .
  • Enhances lipophilicity , improving blood-brain barrier penetration for neuroprotective applications .

Sulfonamide Substituents :

  • Methoxy and Methyl Groups (e.g., 2-methoxy-5-methyl in Compound A): Optimize receptor binding via hydrophobic and hydrogen-bonding interactions .
  • Thiophene vs. Benzene : Thiophene-containing analogues show superior antibacterial activity, likely due to enhanced membrane permeability .

Core Modifications: Indoline vs. Dihydroquinoline: Indoline derivatives exhibit stronger kinase inhibition but higher off-target toxicity . Position of Sulfonamide: 6-position substitution is optimal for balanced bioactivity; 7-position analogues lose potency .

Key Challenges and Controversies

  • Assay Variability : Discrepancies in reported IC₅₀ values for kinase inhibition (e.g., ATP concentration differences in enzymatic assays) .
  • Biological Selectivity : Some analogues (e.g., thiophene derivatives) show potent antibacterial effects but lack specificity against human cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.